Hexyl sulfurofluoridate
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Overview
Description
Hexyl sulfurofluoridate is an organosulfur compound with the molecular formula C6H13FO3S. It contains a hexyl group attached to a sulfonate group, which is further bonded to a fluorine atom. This compound is part of the sulfonyl fluoride family, known for their stability and reactivity, making them valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl sulfurofluoridate can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with sulfuryl fluoride (SO2F2) in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonate ester.
Another method involves the direct fluorosulfonylation of hexyl alcohol using fluorosulfonyl radicals. This method is efficient and provides high yields of the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of sulfuryl fluoride gas in a controlled environment allows for the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Hexyl sulfurofluoridate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different sulfonate esters.
Oxidation and Reduction: The sulfonate group can be oxidized to form sulfonic acids or reduced to form thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form hexyl sulfonic acid and hydrogen fluoride.
Common Reagents and Conditions
Bases: Common bases used in reactions with this compound include potassium carbonate (K2CO3) and sodium hydroxide (NaOH).
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are often used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Substitution Products: Various sulfonate esters depending on the nucleophile used.
Oxidation Products: Hexyl sulfonic acid.
Reduction Products: Hexyl thiol.
Scientific Research Applications
Hexyl sulfurofluoridate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonyl fluorides.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with amino acid residues.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
Hexyl sulfurofluoridate exerts its effects through the formation of stable sulfonate esters. The sulfonate group can react with nucleophiles, such as amino acids in proteins, leading to the modification of the protein structure and function. This reactivity is the basis for its use in enzyme inhibition and protein labeling studies .
Comparison with Similar Compounds
Similar Compounds
Sulfuryl Fluoride (SO2F2): A related compound used in fumigation and as a reagent in organic synthesis.
Sulfonyl Chlorides: Similar in structure but with a chlorine atom instead of fluorine, used in the synthesis of sulfonamides and other sulfonyl derivatives.
Sulfonyl Fluorides: A broader class of compounds that includes hexyl sulfurofluoridate, known for their stability and reactivity.
Uniqueness
This compound is unique due to its specific reactivity profile, which allows for selective modification of biomolecules. Its stability under physiological conditions makes it particularly valuable in biological and medicinal research .
Properties
CAS No. |
13001-92-8 |
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Molecular Formula |
C6H13FO3S |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-fluorosulfonyloxyhexane |
InChI |
InChI=1S/C6H13FO3S/c1-2-3-4-5-6-10-11(7,8)9/h2-6H2,1H3 |
InChI Key |
MPEIQYBIPBWDQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOS(=O)(=O)F |
Origin of Product |
United States |
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